molecular formula C12H13IN2O3 B2958597 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol CAS No. 763132-57-6

4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol

Cat. No.: B2958597
CAS No.: 763132-57-6
M. Wt: 360.151
InChI Key: MYBVTNREIQZUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol is a phenolic derivative featuring a methoxy group at position 2, an iodine substituent at position 4, and a ((5-methylisoxazol-3-yl)amino)methyl group at position 5. Its structure combines aromatic, heterocyclic (isoxazole), and halogenated components, making it a candidate for diverse applications in medicinal and materials chemistry.

Properties

IUPAC Name

4-iodo-2-methoxy-6-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O3/c1-7-3-11(15-18-7)14-6-8-4-9(13)5-10(17-2)12(8)16/h3-5,16H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBVTNREIQZUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NCC2=C(C(=CC(=C2)I)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763132-57-6
Record name 4-IODO-2-METHOXY-6-(((5-METHYL-3-ISOXAZOLYL)AMINO)METHYL)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
4-Iodo-2-methoxy-6-...phenol (Target) C₁₂H₁₄IN₂O₂* ~375.16† Not reported I, OCH₃, (5-methylisoxazol-3-yl)
(E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol () C₁₂H₁₂N₂O₃ 232.24 92–94‡ OCH₃, (5-methylisoxazol-3-yl)
3-(Substitutedphenyl)-Δ²-isoxazoline () C₂₉H₂₁N₃O₆SCl₂ 614.36 138 Acetyloxy, benzoyl, mercaptoimidazole

*Estimated based on substituents. †Calculated from atomic masses. ‡Reported as 365–367 K in .

Hydrogen Bonding and Crystal Packing

  • Target Compound: The iodine atom may disrupt intramolecular hydrogen bonds observed in non-iodinated analogs. For example, (E)-2-methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol forms an intramolecular O—H⋯N bond (2.36 Å) and exhibits π-π stacking (C⋯C distance: 3.298 Å) .
  • Comparison with Schiff Bases: Compound 2 in lacks methoxy and iodine groups but still forms planar structures via hydrogen bonds.

Table 2: Hydrogen Bonding Parameters

Compound Donor-Acceptor Distance (Å) Interaction Type Reference
Target Compound (Hypothesized) ~2.4–2.6 O—H⋯N (intramolecular) -
(E)-2-Methoxy-6-...phenol () 2.36 O—H⋯N (intramolecular)
(E)-2-{[(5-Methylisoxazol-3-yl)imino]methyl}phenol () Not reported Intermolecular π-π

Physicochemical Properties

  • Solubility: The iodine substituent likely reduces aqueous solubility compared to non-halogenated analogs (e.g., ’s compound crystallizes from ethanol).
  • Stability: Intramolecular hydrogen bonding in non-iodinated analogs () enhances thermal stability (m.p. ~92–94°C). The iodine atom may lower the melting point due to disrupted packing, though this requires experimental validation.

Biological Activity

4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H14IN3O3\text{C}_{14}\text{H}_{14}\text{I}\text{N}_{3}\text{O}_{3}

This structure features an iodo group, a methoxy group, and a 5-methylisoxazole moiety, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound showed MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against strains like Escherichia coli and Bacillus mycoides .
  • Mechanism of Action: The presence of the isoxazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.
Bacterial StrainMIC (mg/mL)
E. coli0.0048
B. mycoides0.0048
Staphylococcus aureus0.0098
Pseudomonas aeruginosa0.039

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity.

Key Findings:

  • The compound exhibited antifungal activity against Candida albicans, with MIC values reported between 16.69 µM and 78.23 µM .
  • Another study indicated effective inhibition of Fusarium oxysporum, suggesting broad-spectrum antifungal potential.
Fungal StrainMIC (µM)
C. albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Anticancer Activity

Research has also explored the anticancer potential of this compound, particularly against breast cancer cell lines.

Case Study:
A study employing the sulforhodamine B assay demonstrated that derivatives of this compound exhibited moderate to high antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 14.2 µM to 19.1 µM .

Mechanistic Insights

The biological activity of 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol can be attributed to:

  • Electrophilic Interactions: The iodo group enhances electrophilicity, facilitating interactions with nucleophilic sites in microbial cells.
  • Hydrophobic Interactions: The methoxy group increases lipophilicity, aiding in membrane penetration.
  • Isomeric Stability: The isoxazole moiety contributes to the stability and bioavailability of the compound in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.